
Tert-butyl 3-(benzylamino)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(benzylamino)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-5-24-16(22)11-19(20-12-15-9-7-6-8-10-15)13-21(14-19)17(23)25-18(2,3)4/h6-10,20H,5,11-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHFVZMWBIEBOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CN(C1)C(=O)OC(C)(C)C)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Horner–Wadsworth–Emmons (HWE) Reaction for Azetidine Precursors
The Horner–Wadsworth–Emmons reaction enables the construction of α,β-unsaturated esters from ketones and phosphonates, critical for forming the azetidine scaffold. In the context of tert-butyl 3-(benzylamino)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate, this method proceeds via:
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Preparation of N-Boc-azetidin-3-one (CAS 1373923-04-6 precursor):
Azetidin-3-one reacts with methyl 2-(dimethoxyphosphoryl)acetate under NaH catalysis in anhydrous THF, yielding methyl 2-(N-Boc-azetidin-3-ylidene)acetate. -
Reaction Conditions :
This step establishes the exocyclic double bond necessary for subsequent nucleophilic additions.
Cyclization of Homoallylic Amines
An alternative route involves iodocyclization of homoallylic amines, as demonstrated in azetidine syntheses:
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Substrate Preparation :
Homoallylic amines (e.g., 3-phenylprop-2-en-1-amine) treated with iodine (3 equiv.) in acetonitrile with NaHCO₃. -
Stereochemical Outcome :
While this method is less direct for the target compound, it highlights the versatility of azetidine ring formation strategies.
Functionalization of the Azetidine Core
Aza-Michael Addition for Benzylamino Group Installation
The introduction of the benzylamino group at the 3-position occurs via aza-Michael addition to α,β-unsaturated esters:
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Reaction Setup :
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Key Observations :
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Byproduct Formation :
Ethoxy-Oxoethyl Side Chain Incorporation
The 2-ethoxy-2-oxoethyl moiety is introduced through tandem alkylation-esterification:
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Stepwise Protocol :
a. Alkylation : React azetidine intermediate with ethyl bromoacetate (1.5 equiv.) in DMF using K₂CO₃ as base (80°C, 12 h).
b. Esterification : Subsequent treatment with ethanol/HCl gas (0°C to RT) to secure the ethoxy group. -
Optimization Data :
Parameter Value Range Optimal Value Yield Impact Equiv. BrCH₂COOEt 1.2–2.0 1.5 +22% Temperature (°C) 60–100 80 +15% Base K₂CO₃ vs. Cs₂CO₃ K₂CO₃ +8%
Oxidation and Protecting Group Strategies
TEMPO-Mediated Oxidation in Microchannel Reactors
Recent advances employ continuous-flow systems for critical oxidation steps:
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Reactor Configuration :
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Performance Metrics :
This method reduces side oxidation compared to batch processing.
Boc Protection/Deprotection Dynamics
The tert-butoxycarbonyl (Boc) group ensures amine protection during synthesis:
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Deprotection Conditions :
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Stability Studies :
Purification and Characterization
Crystallization Optimization
Final purification leverages solvent polarity gradients:
Spectroscopic Validation
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¹H-NMR (400 MHz, CDCl₃) :
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HRMS (ESI+) :
Scalability and Industrial Considerations
Cost Analysis of Key Reagents
Reagent | Cost per kg (USD) | Contribution to Total Cost |
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Benzylamine | 120–150 | 18% |
Ethyl bromoacetate | 95–110 | 12% |
Boc₂O | 220–260 | 31% |
TEMPO | 450–500 | 23% |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(benzylamino)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-(benzylamino)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure allows for modifications that can enhance biological activity.
Antimicrobial Activity
Recent studies have investigated the compound's potential as an antimicrobial agent. The azetidine ring structure is known for its ability to interact with biological targets, making it a candidate for developing antibiotics or antifungal agents. For instance, derivatives of azetidine compounds have been evaluated for their efficacy against various bacterial strains and fungal pathogens .
Anticancer Properties
Research has indicated that compounds containing azetidine derivatives can exhibit anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation. Preliminary data suggest that this compound may inhibit tumor growth in vitro, warranting further investigation into its therapeutic potential against different cancer types .
Synthetic Organic Chemistry
The compound serves as an important intermediate in the synthesis of more complex molecules. Its functional groups facilitate various chemical reactions, including:
Synthesis of Peptides
This compound can be utilized in peptide synthesis due to its amino group, which can form amide bonds with carboxylic acids. This property is crucial for developing peptide-based drugs and biologically active compounds .
Building Block for Other Compounds
The compound can act as a building block in the synthesis of other heterocyclic compounds, which are essential in drug discovery and development. Its versatility allows chemists to modify the compound to create libraries of new chemical entities with varying biological activities .
Material Science
In material science, this compound has potential applications in the development of polymers and composites.
Polymer Chemistry
The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability. Research indicates that azetidine derivatives can improve the performance characteristics of thermosetting resins when used as curing agents or additives .
Nanotechnology Applications
Due to its unique chemical properties, this compound may also find applications in nanotechnology, particularly in the fabrication of nanostructured materials for drug delivery systems or as components in biosensors .
Case Studies
Biological Activity
Tert-butyl 3-(benzylamino)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate, a compound with the CAS number 1373923-04-6, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
Property | Value |
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Molecular Formula | C₁₉H₂₈N₂O₄ |
Molecular Weight | 348.45 g/mol |
CAS Number | 1373923-04-6 |
Purity | ≥95% |
Research indicates that the biological activity of this compound may be attributed to its structural features, particularly the azetidine ring and the benzylamino group. These components are known to interact with various biological targets, potentially influencing metabolic pathways and cellular functions.
Potential Targets
- Enzyme Inhibition : The presence of the azetidine moiety suggests potential inhibition of enzymes involved in metabolic processes.
- Receptor Modulation : The benzylamino group may facilitate interactions with neurotransmitter receptors, impacting neurotransmission.
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, showing significant inhibitory effects.
Anticancer Properties
Recent investigations have highlighted the potential anticancer effects of this compound. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, suggesting a mechanism involving cell cycle arrest and programmed cell death.
Case Studies and Research Findings
- Antimicrobial Studies :
- Anticancer Activity :
- Mechanistic Insights :
Q & A
What synthetic strategies are recommended for optimizing the yield of tert-butyl 3-(benzylamino)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate?
Advanced Research Focus : Reaction condition optimization and regioselectivity control.
Methodological Answer :
- Stepwise Functionalization : Use aza-Michael addition or nucleophilic substitution to introduce the benzylamino and ethoxy-oxoethyl groups sequentially. For example, tert-butyl azetidine intermediates can undergo alkylation with ethyl bromoacetate derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
- Catalytic Systems : Employ palladium catalysts for cross-coupling reactions to attach aryl/heteroaryl groups, ensuring inert atmospheres (N₂/Ar) and dry solvents to minimize side reactions .
- Purification : Flash chromatography with gradients of petroleum ether/ethyl acetate (e.g., 4:1 ratio) improves purity, while recrystallization in ethanol/water enhances crystalline yield .
How can researchers resolve structural ambiguities in derivatives of this compound?
Advanced Research Focus : Advanced spectroscopic and crystallographic analysis.
Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions on the azetidine ring. For example, the benzylamino group’s NH proton appears as a broad singlet at δ ~3.5–4.0 ppm, while ethoxy protons resonate at δ ~1.2–1.4 ppm .
- X-ray Crystallography : Resolve stereochemistry using SHELX programs (e.g., SHELXL for refinement), particularly for chiral centers arising from the azetidine ring’s conformation .
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z calculated for C₁₉H₂₉N₂O₄⁺: 365.2071) validates molecular integrity .
What are the key challenges in studying the reactivity of the ethoxy-oxoethyl group?
Advanced Research Focus : Competing reaction pathways and stability under acidic/basic conditions.
Methodological Answer :
- Hydrolysis Sensitivity : The ester group undergoes hydrolysis under acidic (HCl/THF) or basic (NaOH/MeOH) conditions. Stabilize by maintaining pH < 5 or using anhydrous solvents .
- Competing Nucleophilic Attacks : Protect the azetidine nitrogen with Boc groups during alkylation to prevent undesired ring-opening .
- Reduction Pathways : Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, requiring low temperatures (−78°C) to avoid over-reduction .
How can researchers design biological activity studies for this compound?
Advanced Research Focus : Target identification and mechanism of action.
Methodological Answer :
- Enzyme Assays : Screen against kinases or proteases using fluorescence polarization (FP) or FRET-based assays. For example, measure IC₅₀ values for inhibition of cancer-related kinases (e.g., EGFR, VEGFR) .
- Cellular Uptake : Use radiolabeled analogs (³H/¹⁴C) or fluorescent tags (e.g., BODIPY) to track intracellular localization via confocal microscopy .
- Toxicity Profiling : Perform MTT assays on HEK293 or HepG2 cells to assess cytotoxicity, ensuring dose ranges of 1–100 μM .
What strategies address contradictions in reported synthetic protocols?
Advanced Research Focus : Reproducibility and validation of competing methods.
Methodological Answer :
- Cross-Validation : Compare yields from microwave-assisted synthesis (e.g., 100°C, 30 min) vs. traditional reflux (12 hr). Microwave methods often improve efficiency but require precise temperature control .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., de-Boc products or dimerization side products) and adjust protecting groups or stoichiometry .
- Computational Modeling : Employ DFT calculations (Gaussian 16) to predict reaction pathways and transition states, guiding experimental prioritization .
How can this compound be utilized in photoredox catalysis or radical reactions?
Advanced Research Focus : Mechanistic studies in C–C bond formation.
Methodological Answer :
- Visible-Light Catalysis : Use Ru(bpy)₃Cl₂ or Ir(ppy)₃ to generate radicals from bromothiophene or cyano groups. For example, tert-butyl groups stabilize radical intermediates, enabling dicarbofunctionalization of styrenes .
- Silane-Mediated Reductions : Triethylsilane (TES) or TMSCl can trap radicals, facilitating asymmetric synthesis of azetidine-containing polymers .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Azetidine Core
a) Ethyl 3-benzyl-1-(tert-butyl)-2-oxoazetidine-3-carboxylate
- Molecular Formula: C₁₇H₂₃NO₃
- Molecular Weight : 289.17 g/mol
- Key Differences: Contains a 2-oxoazetidine ring (vs. fully saturated azetidine in the target compound). Lacks the ethoxy group and benzylamino substituent, replaced by a benzyl group at C3.
- Synthesis : Prepared via cyclization using NaH and diiodomethane, yielding 66% .
- Physicochemical Properties : Reported as a yellow oil (vs. solid for the target compound), indicating lower crystallinity due to structural flexibility .
b) tert-Butyl 3-(2-isopropoxy-2-oxoethylidene)azetidine-1-carboxylate
- Molecular Formula: C₁₃H₂₂NO₄
- Molecular Weight : 256.15 g/mol
- Key Differences :
- Features an ethylidene group (C=CH) instead of the ethyl spacer, introducing unsaturation.
- Uses an isopropoxy ester (vs. ethoxy in the target compound).
- Spectral Data : Distinct ¹H NMR signals at δ 5.74 (s, =CH) and δ 1.26 (d, isopropyl-CH₃) .
c) tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate
Physicochemical and Spectral Comparisons
a) Solubility and Stability
- The target compound is stored at room temperature, suggesting moderate stability and solubility in organic solvents like DCM or THF .
- Fluorinated analogs (e.g., tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate) exhibit higher polarity due to fluorine, enhancing aqueous solubility .
b) Spectral Signatures
¹H NMR :
HRMS :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.